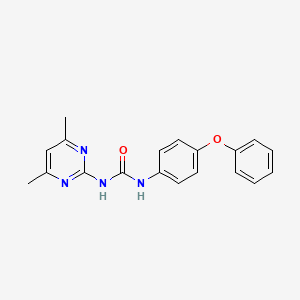
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine is a complex organometallic compound This compound features both trimethylsilyl and trimethylstannyl groups attached to a pyridine-2,6-diamine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine typically involves the reaction of pyridine-2,6-diamine with trimethylsilyl chloride and trimethylstannyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organometallic groups. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may require a catalyst such as a base (e.g., triethylamine) to facilitate the substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
化学反应分析
Types of Reactions
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl and trimethylstannyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the tin atoms.
Coordination Chemistry: The pyridine-2,6-diamine core can coordinate with metal ions, forming complexes that may have unique properties.
Common Reagents and Conditions
Substitution: Reagents such as halides (e.g., bromine, iodine) or nucleophiles (e.g., amines, thiols) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the synthesis of advanced materials or as a reagent in organic synthesis.
作用机制
The mechanism by which N2,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complexes. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
N~2~,N~6~-Bis(trimethylsilyl)pyridine-2,6-diamine: Lacks the trimethylstannyl groups, potentially altering its reactivity and applications.
N~2~,N~6~-Bis(trimethylstannyl)pyridine-2,6-diamine: Lacks the trimethylsilyl groups, which may affect its stability and coordination properties.
Uniqueness
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine is unique due to the presence of both trimethylsilyl and trimethylstannyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
185255-29-2 |
|---|---|
分子式 |
C17H39N3Si2Sn2 |
分子量 |
579.1 g/mol |
IUPAC 名称 |
2-N,6-N-bis(trimethylsilyl)-2-N,6-N-bis(trimethylstannyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C11H21N3Si2.6CH3.2Sn/c1-15(2,3)13-10-8-7-9-11(12-10)14-16(4,5)6;;;;;;;;/h7-9H,1-6H3;6*1H3;;/q-2;;;;;;;2*+1 |
InChI 键 |
MXRVKJORLPTFAE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N(C1=NC(=CC=C1)N([Si](C)(C)C)[Sn](C)(C)C)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


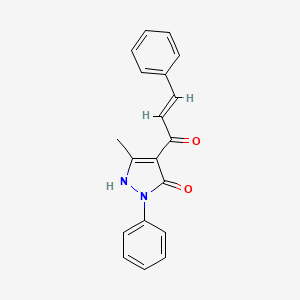

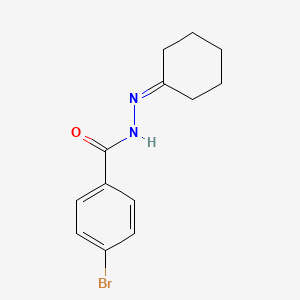
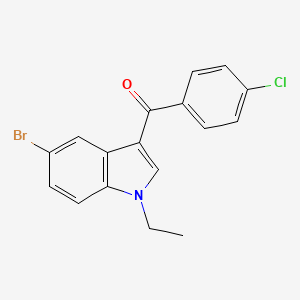
![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
![1,4-Dioxaspiro[4.4]nonane-7,8-dione](/img/structure/B12576331.png)
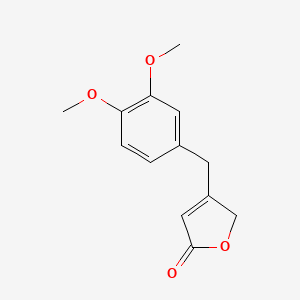

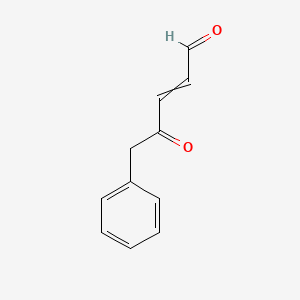
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)
